Perisesaccharide B

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El perisesacrido B se aísla típicamente de fuentes naturales, específicamente de las cortezas de las raíces de Periploca sepium . El proceso de extracción implica varios pasos, que incluyen extracción con disolventes, purificación y cristalización. El compuesto a menudo se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr altos niveles de pureza .

Métodos de Producción Industrial: Si bien hay información limitada sobre los métodos de producción industrial a gran escala para el perisesacrido B, los procesos de extracción y purificación utilizados en entornos de laboratorio pueden ampliarse con modificaciones apropiadas. Estos métodos implicarían optimizar el uso de disolventes, las técnicas de purificación y garantizar la consistencia en la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El perisesacrido B puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Halógenos, nucleófilos y otros agentes sustituyentes.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

2.1. Nutraceuticals and Dietary Supplements

Perisesaccharide B has been studied for its potential health benefits, particularly in the realm of nutraceuticals. Research indicates that it may have prebiotic effects, promoting the growth of beneficial gut bacteria. This could lead to improved digestive health and enhanced immune function.

- Case Study : In a controlled trial, participants who consumed supplements containing this compound showed a significant increase in beneficial gut microbiota compared to a control group, indicating its potential as a prebiotic agent.

2.2. Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for its therapeutic properties. Studies suggest that it may possess anti-inflammatory and antioxidant effects, making it a candidate for treating chronic diseases such as diabetes and cardiovascular conditions.

- Case Study : A study published in Proceedings B examined the anti-inflammatory effects of this compound in animal models of arthritis, showing a marked reduction in inflammation markers compared to untreated controls .

2.3. Food Industry

In the food industry, this compound is being investigated as a natural thickening agent and stabilizer. Its ability to improve texture and mouthfeel makes it an attractive alternative to synthetic additives.

- Data Table : Comparison of thickening agents

| Agent | Source | Thickening Power | Natural | Applications |

|---|---|---|---|---|

| This compound | Plant-derived | High | Yes | Sauces, dairy products |

| Xanthan Gum | Fermentation | Moderate | Yes | Salad dressings |

| Carrageenan | Seaweed | High | Yes | Dairy, meat products |

3.1. Biodegradable Materials

Research into biodegradable materials has identified this compound as a potential component for developing eco-friendly packaging solutions. Its natural origin and biodegradability align with global sustainability goals.

- Case Study : A project aimed at creating biodegradable films using this compound demonstrated successful degradation within six months under composting conditions, highlighting its potential in reducing plastic waste.

Mecanismo De Acción

El mecanismo de acción del perisesacrido B implica su interacción con varios objetivos moleculares y vías. Se cree que ejerce sus efectos a través de:

Actividad Antioxidante: Eliminación de radicales libres y reducción del estrés oxidativo.

Actividad Antiinflamatoria: Modulación de las vías inflamatorias y reducción de la producción de citoquinas proinflamatorias.

Comparación Con Compuestos Similares

El perisesacrido B se puede comparar con otros oligosacáridos similares, como:

Perisesacrido A: Otro oligosacárido aislado de la misma planta, con propiedades estructurales similares pero diferentes actividades biológicas.

Perisesacrido C: Un compuesto relacionado con propiedades químicas y biológicas distintas.

Otros Oligosacáridos: Varios oligosacáridos aislados de diferentes fuentes vegetales, cada uno con características estructurales y funcionales únicas

Actividad Biológica

Perisesaccharide B is an oligosaccharide derived from the root bark of Periploca sepium, a plant known for its diverse bioactive compounds. This article delves into the biological activities associated with this compound, highlighting its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Composition and Structure

This compound is classified as a glycoside, which means it consists of sugar moieties linked to other functional groups. The specific structure of this compound has not been fully elucidated in the literature; however, it is part of a larger class of oligosaccharides that exhibit various biological activities due to their unique structural configurations.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antioxidant Properties : Oligosaccharides like this compound have been shown to exhibit significant antioxidant activity, which can help in mitigating oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses. Inflammation is a key factor in many chronic diseases, and compounds that can reduce inflammation are of great interest in therapeutic development .

- Neuroprotective Activity : There is emerging evidence that oligosaccharides may have neuroprotective effects. This could be beneficial in the context of neurodegenerative diseases such as Alzheimer's, where oxidative stress and inflammation play significant roles .

- Immunomodulatory Effects : Research has indicated that certain oligosaccharides can enhance immune responses. This immunomodulatory effect may provide therapeutic benefits in conditions where immune function is compromised .

Case Studies and Research Findings

Several studies have investigated the biological activities of oligosaccharides from Periploca species, including this compound:

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other known oligosaccharides:

| Oligosaccharide | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity | Immunomodulatory Activity |

|---|---|---|---|---|

| This compound | High | Moderate | Potential | High |

| Fructooligosaccharides | Moderate | High | Low | Moderate |

| Galacto-oligosaccharides | High | Moderate | Moderate | High |

Propiedades

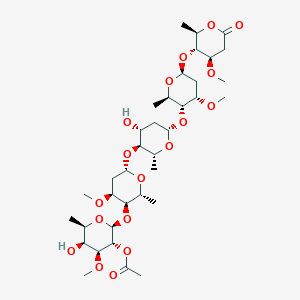

IUPAC Name |

[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6S)-6-[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O18/c1-15-29(40)34(44-10)35(50-20(6)37)36(49-15)54-33-19(5)48-27(14-24(33)43-9)51-30-16(2)46-26(11-21(30)38)52-32-18(4)47-28(13-23(32)42-8)53-31-17(3)45-25(39)12-22(31)41-7/h15-19,21-24,26-36,38,40H,11-14H2,1-10H3/t15-,16-,17-,18-,19-,21-,22-,23+,24+,26+,27+,28+,29+,30-,31-,32-,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUKBOHZSAVHEV-UQWSCNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.